1-Butylsulfinyl-3-[(4-chlorophenyl)methoxy]propan-2-ol
Description
1-Butylsulfinyl-3-[(4-chlorophenyl)methoxy]propan-2-ol is an organic compound that features a sulfinyl group, a chlorophenyl group, and a methoxy group attached to a propanol backbone
Properties
IUPAC Name |
1-butylsulfinyl-3-[(4-chlorophenyl)methoxy]propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClO3S/c1-2-3-8-19(17)11-14(16)10-18-9-12-4-6-13(15)7-5-12/h4-7,14,16H,2-3,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMQAYHMHCOSRTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)CC(COCC1=CC=C(C=C1)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butylsulfinyl-3-[(4-chlorophenyl)methoxy]propan-2-ol typically involves multiple steps, including the introduction of the sulfinyl group, the chlorophenyl group, and the methoxy group. One common synthetic route involves the reaction of 1-chlorobutane with sodium sulfinate to form butylsulfinyl chloride. This intermediate is then reacted with 4-chlorophenol in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Butylsulfinyl-3-[(4-chlorophenyl)methoxy]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone group using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The sulfinyl group can be reduced to a sulfide group using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, bases
Major Products Formed
Oxidation: Formation of sulfone derivatives
Reduction: Formation of sulfide derivatives
Substitution: Formation of substituted chlorophenyl derivatives
Scientific Research Applications
1-Butylsulfinyl-3-[(4-chlorophenyl)methoxy]propan-2-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Butylsulfinyl-3-[(4-chlorophenyl)methoxy]propan-2-ol involves its interaction with specific molecular targets and pathways. The sulfinyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The chlorophenyl group can interact with hydrophobic pockets in proteins, potentially modulating their activity. The methoxy group can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
1-Butylsulfinyl-3-[(4-bromophenyl)methoxy]propan-2-ol: Similar structure but with a bromine atom instead of chlorine.
1-Butylsulfinyl-3-[(4-fluorophenyl)methoxy]propan-2-ol: Similar structure but with a fluorine atom instead of chlorine.
1-Butylsulfinyl-3-[(4-methylphenyl)methoxy]propan-2-ol: Similar structure but with a methyl group instead of chlorine.
Uniqueness
1-Butylsulfinyl-3-[(4-chlorophenyl)methoxy]propan-2-ol is unique due to the presence of the chlorophenyl group, which can impart specific chemical and biological properties. The combination of the sulfinyl, chlorophenyl, and methoxy groups in a single molecule provides a versatile scaffold for further chemical modifications and applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
